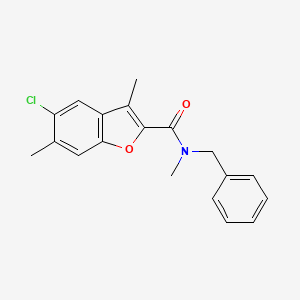
4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran ring, a pyridine ring, and several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve coupling reactions such as Suzuki or Heck coupling.
Functional Group Modifications: Introduction of hydroxyl, methyl, and carboxamide groups through various organic reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Therapeutic Agents: Potential use in the development of new medications for various diseases.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry
Material Science:
Agriculture: Used in the synthesis of agrochemicals and pesticides.
Mécanisme D'action
The mechanism of action of 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of biochemical pathways, modulation of signal transduction, or interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Lacks the pyridine ring.
3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide: Lacks the hydroxyl group.
4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid: Carboxamide group replaced with a carboxylic acid group.
Uniqueness
The presence of both the pyridine ring and the hydroxyl group in 4-hydroxy-3,6,6-trimethyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide makes it unique compared to its similar compounds. This unique structure may confer specific properties and activities that are not observed in the other compounds.
Propriétés
Formule moléculaire |
C17H20N2O3 |
|---|---|
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
4-hydroxy-3,6,6-trimethyl-N-pyridin-3-yl-5,7-dihydro-4H-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-10-14-12(20)7-17(2,3)8-13(14)22-15(10)16(21)19-11-5-4-6-18-9-11/h4-6,9,12,20H,7-8H2,1-3H3,(H,19,21) |
Clé InChI |
VIUBUWYZBKWYDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12134412.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-butylphenyl)acetamide](/img/structure/B12134413.png)
![3-(pyridin-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12134420.png)
![2-[4-amino-5-(4-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-methoxyphenyl)acet amide](/img/structure/B12134426.png)

![4-[2-(4-Prop-2-enyl-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzamide](/img/structure/B12134434.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12134449.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B12134457.png)


![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12134480.png)
![(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12134494.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide](/img/structure/B12134500.png)
